Naphthalen-2-yl 4-chloro-3-nitrobenzoate
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Overview
Description
Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C17H10ClNO4 and its molecular weight is 327.72. The purity is usually 95%.
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Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Researchers have investigated the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are relevant to the development of OLEDs. For instance, the multicomponent reaction involving 2-hydroxynaphthaldehyde with 2-aminophenol derivatives, leading to the creation of products with potential application in OLEDs, demonstrates the versatility of naphthalene derivatives in electronic and photonic devices. The synthesized compounds showed quantum yields around 4% with lifetimes in the range of 10^-10 - 10^-11 s, indicating their potential in emitting light with high efficiency (García-López et al., 2014).
Antimicrobial Studies
Naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes have been synthesized and shown to possess high antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of naphthalene derivatives in contributing to the development of new antimicrobial agents, which could lead to novel treatments for infections (Gök et al., 2015).
Environmental Applications
Research has also focused on the use of naphthalene derivatives for environmental applications, such as the nitration and photonitration of naphthalene in aqueous systems. This study provides insight into the nitration processes of aromatic compounds in atmospheric conditions, which is essential for understanding environmental pollution and the formation of hazardous compounds (Vione et al., 2005).
Nanocomposites and Concrete Science
Layered double hydroxide-like materials have been explored for use in concrete, with naphthalene derivatives playing a key role in the intercalation process. These findings open new directions towards the synthesis of nanocomposites using polymeric entities and layered materials, potentially impacting cement and concrete science by controlling the effect of admixtures on the kinetics of cement hydration (Raki et al., 2004).
Sensor Development
Naphthalene units have been employed in the development of fluorescent sensors for detecting nitroaromatic compounds, such as 4-nitrophenol, with high sensitivity and selectivity. This application demonstrates the utility of naphthalene derivatives in creating sensors for environmental monitoring and safety applications (Ghosh, 2015).
Safety and Hazards
“Naphthalen-2-yl 4-chloro-3-nitrobenzoate” has been studied for its toxicity. Acute, subacute, and developmental toxicity studies were assayed according to the Organization for Economic Cooperation and Development (OECD) guidelines . The results showed that the acute toxicity study increases the liver enzyme levels .
Mechanism of Action
Target of Action
It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .
Mode of Action
The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .
Biochemical Pathways
This compound seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .
Biochemical Analysis
Biochemical Properties
Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.
Molecular Mechanism
It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg
Metabolic Pathways
It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .
Properties
IUPAC Name |
naphthalen-2-yl 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBTRIVHQJISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.